molecular formula C20H21N3O2 B5589620 N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No. B5589620
M. Wt: 335.4 g/mol
InChI Key: MDPNABWBZJMYEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide often involves the reaction of different reagents and intermediates. For instance, Rady and Barsy (2006) describe the synthesis of phthalazine derivatives, a class to which our compound belongs, by reacting ethyl 2-arylhydrazono-3-butyrates with cyano-acetamides to yield various derivatives including phthalazine, which is confirmed through analytical and spectral analysis (Rady & Barsy, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can be complex and diverse. Sharma et al. (2018) synthesized a related compound and analyzed its structure using various techniques like NMR and X-ray diffraction, revealing intricate details like intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives, including those related to N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, are varied. For example, compounds like N-methyl-N-phenyl-acetamide demonstrate specific conformational properties and bonding parameters, as discussed by Gowda et al. (2007) (Gowda et al., 2007).

Physical Properties Analysis

The physical properties of these compounds are typically elucidated through spectroscopic techniques. Paventi et al. (1996) conducted a study on the polymer derived from a similar phthalazine compound, utilizing techniques like NMR and FT-IR spectroscopy for structural analysis (Paventi et al., 1996).

Chemical Properties Analysis

The chemical properties of N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide-like compounds can be diverse, involving interactions with various molecules. Bharathy et al. (2021) explored the interactions and properties of a similar compound in different solvents using DFT methods, providing insights into the reactivity and behavior of such compounds (Bharathy et al., 2021).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This research delves into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. It focuses on the metabolic pathways that lead to the formation of DNA-reactive compounds, highlighting the complex process involving acetochlor and related compounds. The study contributes to understanding the potential risks associated with herbicide exposure and their metabolic fate within biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Evaluation of Anticancer and Antimicrobial Compounds

This research outlines the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, demonstrating their potential as anticancer and antimicrobial agents. The study provides insights into the development of novel therapeutic agents, showcasing the broad applications of chemical compounds in treating diseases and infections (Kumar et al., 2019).

Facile Synthesis of Heterocyclic Compounds

This study presents a method for synthesizing various heterocyclic compounds, including phthalazine derivatives. It emphasizes the versatility of N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in creating compounds with potential applications in medicinal chemistry and drug design (Rady & Barsy, 2006).

Chemoselective Acetylation for Antimalarial Drug Synthesis

This research explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. The study contributes to the field of green chemistry by providing an environmentally friendly method for synthesizing intermediates for antimalarial drugs, demonstrating the compound's utility in pharmaceutical manufacturing processes (Magadum & Yadav, 2018).

Structure/Activity Studies for Opioid Agonists

This research explores the structure and activity of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, investigating their potential as opioid kappa agonists. The study contributes to understanding the chemical basis of analgesic efficacy and may inform the development of new pain management therapies (Barlow et al., 1991).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-14-9-7-8-13(2)19(14)21-18(24)12-17-15-10-5-6-11-16(15)20(25)23(3)22-17/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPNABWBZJMYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

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